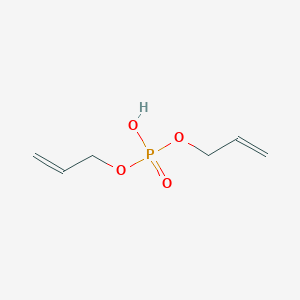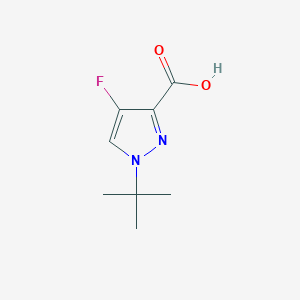![molecular formula C9H12F2O B13335946 1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
1,1-Difluorospiro[2.5]octane-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluorospiro[2.5]octane-6-carbaldehyde is a chemical compound with the molecular formula C9H12F2O. It is characterized by the presence of a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The compound also contains two fluorine atoms and an aldehyde group, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde typically involves the introduction of fluorine atoms into the spiro structure. One common method is the fluorination of spiro[2.5]octane-6-carboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
化学反応の分析
Types of Reactions
1,1-Difluorospiro[2.5]octane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
Reduction: 1,1-Difluorospiro[2.5]octane-6-methanol
Substitution: Various substituted spiro compounds depending on the nucleophile used
科学的研究の応用
1,1-Difluorospiro[2.5]octane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
作用機序
The mechanism of action of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating the formation of new chemical entities. The spiro structure provides rigidity and unique spatial orientation, influencing the compound’s interaction with biological targets .
類似化合物との比較
Similar Compounds
- 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
- 1,1-Difluorospiro[2.5]octane-6-methanol
- Spiro[2.5]octane-6-carboxaldehyde
Uniqueness
1,1-Difluorospiro[2.5]octane-6-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group within a spiro structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
特性
分子式 |
C9H12F2O |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
2,2-difluorospiro[2.5]octane-6-carbaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h5,7H,1-4,6H2 |
InChIキー |
RPKJYPDUIGYMDQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C=O)CC2(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


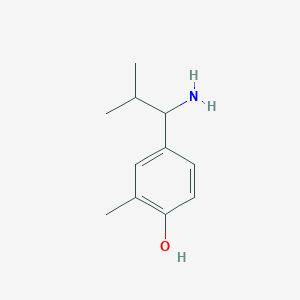
![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
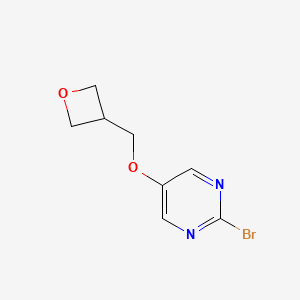
![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
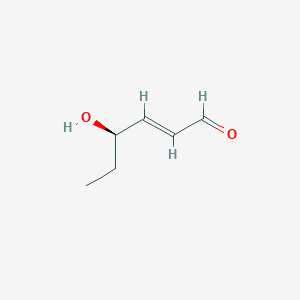
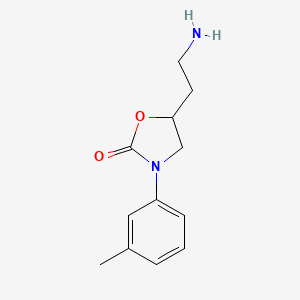
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
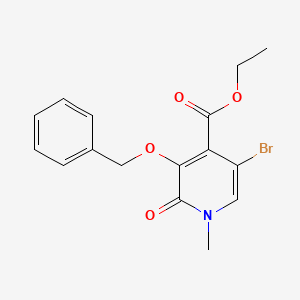

![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)


